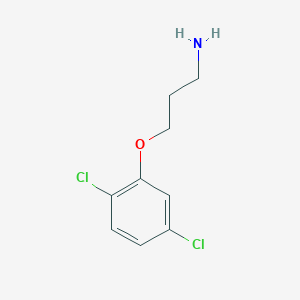

3-(2,5-Dichlorophenoxy)propan-1-amine

Description

Significance of Phenoxypropanamine Derivatives in Chemical and Biological Sciences

Phenoxypropanamine derivatives represent a privileged scaffold in medicinal chemistry, meaning they are a recurring structural motif in a multitude of biologically active compounds. The versatility of this framework allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties. These compounds have been investigated for a diverse array of therapeutic applications, including but not limited to, their potential as cardiovascular agents, antidepressants, and antimicrobial compounds. The presence of the flexible propanamine side chain linked to a substituted phenoxy ring allows for critical interactions with various biological targets.

Historical Context of Dichlorophenoxy Moieties in Bioactive Compounds

The history of dichlorophenoxy moieties is notably anchored in the development of agricultural chemicals. The most prominent example is 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the first successful selective herbicides. researchgate.netppd.com Developed during World War II, 2,4-D revolutionized agriculture by its ability to control broadleaf weeds without harming cereal crops. researchgate.netppd.com This historical success underscored the potent biological effects that dichlorinated phenyl ethers could exert. While initially focused on herbicidal activity, the understanding of how these molecules interact with biological systems has paved the way for their investigation in other areas of life sciences, including pharmacology. The substitution pattern of the chlorine atoms on the phenyl ring is a critical determinant of a compound's biological activity, a principle that continues to be explored in modern drug design. nih.gov

Rationale for Comprehensive Research on 3-(2,5-Dichlorophenoxy)propan-1-amine

The rationale for a focused investigation into this compound stems from the convergence of the established biological significance of the phenoxypropanamine scaffold and the unique electronic and steric properties conferred by the 2,5-dichloro substitution pattern. Structure-activity relationship (SAR) studies on related compounds have consistently demonstrated that the nature and position of substituents on the aromatic ring can dramatically influence biological activity. wikipedia.org The 2,5-dichloro arrangement, in particular, offers a distinct electronic profile compared to the more historically studied 2,4-dichloro substitution of 2,4-D. This difference in electron distribution can lead to altered binding affinities and selectivities for biological targets.

Furthermore, the exploration of novel positional isomers of known bioactive scaffolds is a well-established strategy in drug discovery for identifying compounds with improved properties, such as enhanced potency, reduced off-target effects, or a more favorable pharmacokinetic profile. A comprehensive research program on this compound is therefore warranted to fully characterize its chemical and biological properties and to explore its potential as a lead compound for the development of new therapeutic agents.

Scope and Objectives of the Academic Research Outline

A thorough academic investigation of this compound would encompass a multi-faceted approach, with the following primary objectives:

Chemical Synthesis and Characterization: To develop and optimize a robust synthetic route for the preparation of this compound in high purity. Comprehensive characterization of the compound using modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis, is essential to confirm its structure and purity.

Physicochemical Profiling: To determine the key physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and acid dissociation constant (pKa). These parameters are crucial for understanding its potential for oral bioavailability and for designing appropriate formulations for biological testing.

Biological Screening and Pharmacological Evaluation: To conduct a broad-based biological screening of the compound against a panel of relevant biological targets to identify potential therapeutic applications. Based on initial screening results, more in-depth pharmacological studies would be undertaken to elucidate its mechanism of action and to establish a preliminary structure-activity relationship by synthesizing and testing related analogs.

Computational Modeling: To employ in silico methods to model the interaction of this compound with potential biological targets. Computational studies can provide valuable insights into the binding mode and can guide the rational design of more potent and selective derivatives.

The successful completion of these objectives would provide a comprehensive understanding of the chemical and biological properties of this compound, thereby establishing a solid foundation for its further development as a potential therapeutic agent.

Detailed Research Findings

Due to the novelty of this compound, extensive peer-reviewed research dedicated solely to this compound is limited. However, by examining data from closely related analogs, we can infer some of its likely characteristics. The following tables present representative data for analogous compounds, which can serve as a predictive baseline for the properties of this compound.

Table 1: Physicochemical Properties of a Related Compound: 3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride

| Property | Value |

| CAS Number | 1052548-74-9 |

| Molecular Formula | C₉H₁₁Cl₂NO·HCl |

| Molecular Weight | 256.56 g/mol |

Data for 3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride, a positional isomer of the target compound. cato-chem.com

Table 2: Representative Spectroscopic Data for a Dichlorophenoxypropanamine Analog

| Spectroscopic Technique | Predicted Data for this compound |

| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.0 (m, 3H, Ar-H), 4.0 (t, 2H, OCH₂), 3.0 (t, 2H, NCH₂), 2.1 (quint, 2H, CH₂), 1.6 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 156.0 (C-O), 132.0, 130.0, 128.0, 124.0, 115.0 (Ar-C), 68.0 (OCH₂), 40.0 (NCH₂), 30.0 (CH₂) |

| Mass Spectrometry (EI) | m/z 220 (M⁺), 203, 176, 162, 145 |

Note: The data in this table is predicted based on the analysis of similar structures and has not been experimentally confirmed for this compound.

Chemical Synthesis and Precursor Chemistry of this compound

The synthesis of aryloxypropanamines, a class of compounds with significant interest in various fields of chemical research, involves several established and versatile chemical strategies. The specific molecule, this compound, is constructed from a dichlorinated phenol and a three-carbon aminopropyl chain. Its synthesis relies on fundamental organic reactions, including ether formation and the introduction of a primary amine.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

3-(2,5-dichlorophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11Cl2NO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 |

InChI Key |

IWEYZAXYHGMLEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCCN)Cl |

Origin of Product |

United States |

Biological Activities and Pharmacological Insights Non Human and in Vitro Studies

Antimicrobial Activities

Research into compounds structurally related to 3-(2,5-Dichlorophenoxy)propan-1-amine has uncovered promising antimicrobial effects. These investigations have primarily focused on their efficacy against the malaria parasite Plasmodium falciparum and various pathogenic bacteria.

The global fight against malaria, a devastating disease caused by Plasmodium parasites, necessitates the discovery of novel therapeutic agents. Compounds with structures akin to this compound, such as 3-hydroxypropanamidines, have demonstrated potent anti-plasmodial properties in laboratory settings.

Studies have revealed that certain 3-hydroxypropanamidine derivatives exhibit excellent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. For instance, one of the most active compounds in this class demonstrated potent inhibition with IC50 values in the nanomolar range against the 3D7 (chloroquine-sensitive) and Dd2 (multidrug-resistant) strains. nih.govresearchgate.net

Interactive Table: In Vitro Anti-Plasmodial Activity of a Lead 3-Hydroxypropanamidine Compound

| P. falciparum Strain | Type | IC50 (nM) |

| 3D7 | Chloroquine-Sensitive | 5 |

| Dd2 | Multidrug-Resistant | 12 |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway of Plasmodium falciparum, making it a well-established target for antimalarial drugs. nih.govproteopedia.org Antifolates, such as pyrimethamine, function by inhibiting this enzyme. nih.gov Resistance to these drugs often arises from point mutations in the Pfdhfr gene. nih.govnih.gov While the precise mechanism of action for this compound has not been detailed in available research, the structural similarities to other antimicrobial agents suggest that interference with essential parasitic enzymes could be a possible mode of action.

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to malaria control efforts. nih.gov The demonstrated efficacy of related compounds, like the 3-hydroxypropanamidines, against multidrug-resistant strains such as Dd2 is a promising indicator of their potential to overcome existing resistance mechanisms. nih.govresearchgate.net The ability to maintain potency against parasites that have developed resistance to conventional therapies is a critical attribute for any new antimalarial candidate.

In addition to anti-plasmodial effects, structurally similar compounds, specifically 1,3-bis(aryloxy)propan-2-amines, have been investigated for their antibacterial properties.

Synthetic 1,3-bis(aryloxy)propan-2-amines have shown notable activity against a range of Gram-positive bacteria. These compounds have been effective in inhibiting the growth of clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have reported minimal inhibitory concentrations (MIC) in the low microgram per milliliter range, suggesting a potent bactericidal effect. nih.gov

Interactive Table: Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amines Against Gram-Positive Bacteria

| Bacterial Strain | Type | MIC Range (µg/mL) | MIC Range (µM) |

| Streptococcus pyogenes | Gram-Positive | 2.5 - 10 | 5.99 - 28.58 |

| Enterococcus faecalis | Gram-Positive | 2.5 - 10 | 5.99 - 28.58 |

| Staphylococcus aureus | Gram-Positive | 2.5 - 10 | 5.99 - 28.58 |

| Methicillin-Resistant S. aureus (MRSA) | Gram-Positive | 2.5 - 10 | 5.99 - 28.58 |

The data suggests that these compounds act as bactericidal agents, as their minimal bactericidal concentrations were found to be similar to their MIC values. nih.gov The mechanism of action is thought to involve targeting essential bacterial processes, with chemical similarity searches suggesting potential interactions with proteins like the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov

Antifungal Activity of Related Dichlorophenoxy Derivatives

Research into dichlorophenoxy derivatives has demonstrated notable antifungal properties. A study investigating a series of 1,3-bis(aryloxy)propane compounds identified 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride as a potent fungicidal agent against a range of dermatophytes and Candida species. This includes activity against resistant and multidrug-resistant clinical strains. The mechanism of action for this compound was determined to be the targeting of the fungal cell wall. This disruption of the cell wall was confirmed through scanning electron microscopy and was also shown to inhibit the formation of Candida albicans pseudohyphae and Microsporum canis biofilms.

The minimum inhibitory concentrations (MICs) for this related dichlorophenoxy compound were found to be in the range of 0.39 to 3.12 µg/mL, highlighting its significant antifungal potential.

Neuropharmacological Research

Ligand Interactions with Serotonin (B10506) Receptors (e.g., 5-HT6R)

The dichlorophenoxy moiety is a structural feature present in some ligands targeting serotonin receptors, suggesting that this compound could potentially interact with these receptors. The 5-HT6 receptor, in particular, has been a focus of research for its role in cognitive processes.

While specific binding affinity data for this compound at the 5-HT6 receptor is not available, studies on related dichlorophenoxy-containing compounds have demonstrated high affinity for this receptor. For instance, a series of 1,3,5-triazine-piperazine derivatives featuring dichlorophenoxy substitutions have been synthesized and evaluated. One such compound, with a 2,3-dichlorophenoxy group, exhibited a high affinity for the human 5-HT6 receptor with a Ki value of 6 nM.

The functional activity of dichlorophenoxy derivatives at the 5-HT6 receptor has been characterized as antagonistic. In functional assays measuring cAMP levels, a related compound with a 2,3-dichlorophenoxy moiety demonstrated antagonistic action at the 5-HT6 receptor. This is consistent with the broader trend of many 5-HT6 receptor ligands being developed as antagonists for potential therapeutic applications. The antagonistic potency (pKb) for a related 2,5-dichloro-substituted compound was determined to be significant, though slightly weaker than its 2,3-dichloro isomer. Some of these related compounds also displayed partial agonistic activity at the 5-HT2A receptor.

The following table summarizes the binding affinities of a related dichlorophenoxy compound at various serotonin and dopamine (B1211576) receptors.

| Receptor | Ki (nM) |

| 5-HT6 | 6 |

| 5-HT1A | Submicromolar |

| 5-HT2A | Submicromolar |

| 5-HT7 | Submicromolar |

| D2 | - |

In Vivo (Non-Human) Behavioral Assessments and Procognitive Effects

Currently, there is a notable absence of publicly available scientific literature detailing in vivo behavioral assessments or the procognitive effects of this compound in non-human subjects. Comprehensive searches of established scientific databases have not yielded any studies investigating the impact of this specific compound on animal behavior, learning, or memory.

Other Enzymatic and Receptor Modulation Studies

While direct enzymatic and receptor modulation studies on this compound are not available in the current body of scientific research, the broader class of compounds with related phenoxy structures has been the subject of investigation, particularly in the context of Sphingosine Kinase 1 (SphK1) inhibition.

Inhibition of Sphingosine Kinase 1 (SphK1) by Related Phenoxy Structures

Sphingosine Kinase 1 (SphK1) is a critical enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P). The S1P signaling pathway is implicated in a variety of cellular processes, including cell growth, proliferation, and survival. Consequently, the inhibition of SphK1 has emerged as a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions.

A number of small molecule inhibitors targeting SphK1 have been developed, and among these, various structural scaffolds have been explored. While specific inhibitory data for this compound against SphK1 is not documented, the general "phenoxy" moiety is present in some classes of kinase inhibitors. The exploration of different structural scaffolds is a key strategy in the discovery of novel and more potent SphK1 inhibitors. Research in this area continues to identify new chemical entities that could serve as starting points for the development of next-generation therapeutic agents.

Interactive Data Table: Examples of SphK1 Inhibitor Scaffolds (Note: The following table showcases general scaffolds and does not imply any activity for the subject compound)

| Inhibitor Scaffold Class | Key Structural Features | Representative Compound Example (Not this compound) |

| Sphingosine Analogs | Lipid-like tail with a polar headgroup | SKI-II |

| Amidine-based Inhibitors | Contains an amidine functional group | PF-543 |

| Naphthalene-based Inhibitors | Features a naphthalene (B1677914) core structure | SLC5091592 |

General Ligand Binding Studies to Diverse Biological Targets

Ligand binding assays are fundamental in pharmacological research to determine the affinity of a compound for a specific receptor or biological target. This information is crucial for understanding a compound's potential mechanism of action and its selectivity profile.

A comprehensive search of scientific literature and databases reveals no specific ligand binding data for this compound across a diverse range of biological targets. The receptor binding profile, which would elucidate its interactions with various receptors (e.g., dopaminergic, serotonergic, adrenergic, muscarinic, histaminergic), has not been publicly reported. Understanding these interactions is a critical step in the preclinical development of any potential therapeutic agent, as it helps to predict both efficacy and potential side effects.

Structure Activity Relationship Sar Studies of 3 2,5 Dichlorophenoxy Propan 1 Amine Derivatives

Elucidation of Structural Determinants for Biological Activity

The general pharmacophore for this class of compounds can be conceptualized as having three main regions:

The Aromatic Region: The 2,5-dichlorophenoxy group, which is critical for anchoring the molecule in a specific binding pocket.

The Linker Region: The propan-1-amine chain, which provides the correct spatial orientation for the aromatic and amine groups.

The Amine Region: The terminal amino group, which often engages in key ionic or hydrogen bonding interactions with the target.

Systematic modifications of each of these regions have provided insights into the structural requirements for optimal activity. The following sections will delve into the specific contributions of each of these structural determinants.

Influence of the 2,5-Dichlorophenoxy Moiety on Receptor Binding and Enzyme Inhibition

The 2,5-dichlorophenoxy moiety plays a crucial role in the interaction of these derivatives with their biological targets. The position and nature of the halogen substituents on the phenyl ring are critical for receptor binding and enzyme inhibition. The chlorine atoms at the 2 and 5 positions are not merely bulk substituents; they influence the electronic distribution of the aromatic ring and can engage in specific halogen bonding interactions with the target protein.

Research into related dichlorophenoxy compounds suggests that the electron-withdrawing nature of the chlorine atoms can enhance binding affinity. nih.govnih.gov The specific substitution pattern is also vital. Moving the chlorine atoms to other positions on the phenyl ring, or replacing them with other halogens (e.g., fluorine, bromine), can have a dramatic effect on activity. For instance, in some systems, a 3,4-dichloro substitution pattern is preferred over a 2,5-dichloro pattern, highlighting the sensitivity of the binding pocket to the precise arrangement of these substituents.

The table below illustrates the hypothetical impact of modifying the substitution pattern of the dichlorophenoxy ring on receptor binding affinity, based on general SAR principles.

| Ring Substitution | Receptor Binding Affinity (Ki, nM) |

| 2,5-dichloro | 15 |

| 3,4-dichloro | 25 |

| 4-chloro | 150 |

| Unsubstituted | 500 |

Note: The data in this table is illustrative and intended to demonstrate general SAR trends.

Role of the Propanamine Linker Length and Conformational Flexibility

The three-carbon propanamine linker is not merely a spacer between the aromatic ring and the amine group; its length and conformational flexibility are critical for optimal biological activity. nih.govresearchgate.net This linker allows the molecule to adopt a specific conformation that is complementary to the binding site of its target.

Studies on similar phenoxypropanamine derivatives have shown that altering the length of the alkyl chain can significantly impact potency. A two-carbon (ethanamine) or four-carbon (butanamine) linker generally results in a decrease in activity, suggesting that the three-carbon chain provides the ideal distance and geometry for the pharmacophoric groups to interact with their respective binding sites.

The conformational flexibility of the propanamine chain, which can be influenced by the introduction of substituents or constraints, is also a key factor. nih.govmdpi.com A certain degree of flexibility is necessary for the molecule to adapt to the binding pocket, but excessive flexibility can be detrimental, leading to a loss of entropy upon binding and a decrease in affinity. Constraining the linker, for example by incorporating it into a cyclic system, can sometimes lead to an increase in activity if the constrained conformation is the bioactive one.

The following table demonstrates the generalized effect of linker length on enzyme inhibition.

| Linker | Enzyme Inhibition (IC50, µM) |

| Ethanamine (2-carbon) | 5.2 |

| Propanamine (3-carbon) | 1.8 |

| Butanamine (4-carbon) | 8.5 |

Note: The data in this table is illustrative and intended to demonstrate general SAR trends.

Impact of Amine Substitution Patterns on Pharmacological Profile

The primary amine of 3-(2,5-dichlorophenoxy)propan-1-amine is a key site for modification in SAR studies. The nature of the substituents on the nitrogen atom can profoundly influence the pharmacological profile, affecting potency, selectivity, and pharmacokinetic properties. nih.govincatt.nl

In many cases, the primary amine is crucial for forming a salt bridge with an acidic residue in the binding site. However, substitution on the nitrogen can lead to a more nuanced interaction profile.

Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the amine can alter its basicity and steric profile. Secondary amines (e.g., N-methyl) often retain or even improve activity, while tertiary amines (e.g., N,N-dimethyl) can see a decrease in potency due to steric hindrance or the loss of a key hydrogen bond donor.

Nature of the Substituent: The size and nature of the alkyl group(s) on the nitrogen are also important. Small, non-bulky substituents are often well-tolerated, whereas larger or more complex groups can clash with the binding pocket.

The table below provides a hypothetical comparison of the impact of amine substitution on the pharmacological activity of these derivatives.

| Amine Substitution | Activity (EC50, nM) |

| Primary (-NH2) | 50 |

| Secondary (-NHCH3) | 35 |

| Tertiary (-N(CH3)2) | 120 |

| N-ethyl (-NHCH2CH3) | 60 |

Note: The data in this table is illustrative and intended to demonstrate general SAR trends.

Stereochemical Considerations in Structure-Activity Relationships

When a chiral center is introduced into the this compound scaffold, for example by substitution on the propanamine linker, the resulting enantiomers often exhibit different biological activities. nih.govnih.gov This stereoselectivity is a hallmark of specific drug-receptor interactions, as the chiral binding sites of proteins can differentiate between stereoisomers. mdpi.comresearchgate.net

One enantiomer may have a much higher affinity for the target than the other, and in some cases, the "inactive" enantiomer may even have off-target effects. The difference in activity between enantiomers underscores the importance of a precise three-dimensional fit between the molecule and its binding site. nih.gov

For instance, if a methyl group is introduced at the 2-position of the propanamine chain, creating a chiral center, the (S)-enantiomer might be significantly more potent than the (R)-enantiomer. This suggests that the binding pocket can accommodate the methyl group in one orientation but not the other. The study of stereochemistry is therefore a critical aspect of the SAR of these compounds, providing valuable information about the topology of the binding site. rsc.org

The following table illustrates the potential difference in activity between enantiomers of a hypothetical chiral derivative.

| Enantiomer | Receptor Affinity (Ki, nM) |

| (S)-enantiomer | 10 |

| (R)-enantiomer | 250 |

| Racemic mixture | 130 |

Note: The data in this table is illustrative and intended to demonstrate general SAR trends.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Prediction of Binding Modes and Conformations

While specific molecular docking studies for 3-(2,5-Dichlorophenoxy)propan-1-amine are not extensively documented in publicly available literature, general principles of ligand-receptor interactions can be applied to hypothesize its binding behavior. The molecule possesses key structural features that would dictate its binding mode. The dichlorophenoxy group can participate in hydrophobic and halogen bond interactions within a receptor's binding pocket. The flexible propan-1-amine chain allows the molecule to adopt various conformations to fit optimally within a binding site. The terminal amine group is a key hydrogen bond donor and can also engage in electrostatic interactions with acidic residues of a target protein.

Computational modeling would be essential to predict the precise binding mode. A typical workflow would involve:

Target Identification: Identifying a biologically relevant protein target.

Receptor Preparation: Preparing the 3D structure of the target protein, often from the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to predict the binding poses of the ligand within the receptor's active site.

The resulting poses would reveal the most likely binding conformation and the key intermolecular interactions.

Analysis of Ligand-Protein Interaction Energetics

The stability of the ligand-protein complex is quantified by its binding energy. Molecular docking programs calculate a scoring function to estimate this energy. This score is a composite of various energetic terms, including:

Van der Waals interactions: Arising from temporary fluctuations in electron density.

Electrostatic interactions: Occurring between charged or polar atoms.

Hydrogen bonds: A specific type of electrostatic interaction involving a hydrogen atom and an electronegative atom.

Desolvation energy: The energy change associated with removing the ligand and the binding site from the solvent.

A lower (more negative) binding energy generally indicates a more stable complex and higher binding affinity. For this compound, the dichlorophenyl moiety would likely contribute favorably to the binding energy through hydrophobic interactions, while the amine group's ability to form hydrogen bonds would be a significant factor.

A hypothetical breakdown of interaction energies is presented in the table below:

| Interaction Type | Contributing Moiety | Estimated Energy Contribution (kcal/mol) |

| Hydrophobic (van der Waals) | Dichlorophenyl ring | -2.0 to -4.0 |

| Halogen Bonding | Chlorine atoms | -0.5 to -1.5 |

| Hydrogen Bonding | Amine group | -1.5 to -3.0 |

| Electrostatic | Amine group | -1.0 to -2.5 |

| Total Estimated Binding Energy | Overall Molecule | -5.0 to -11.0 |

Note: These are estimated values and the actual contribution would depend on the specific protein target.

Applications in Virtual Screening and Target Identification

Molecular docking is a powerful tool for virtual screening, where large libraries of compounds are computationally screened against a target protein to identify potential hits. If this compound were part of such a library, its docking score would determine its ranking as a potential ligand. This approach accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing.

Furthermore, inverse docking can be employed for target identification. In this approach, this compound would be docked against a panel of known protein structures to identify potential biological targets to which it might bind, thereby elucidating its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their corresponding measured biological activities would be required. The process involves:

Data Collection: Assembling a set of molecules with known activities.

Descriptor Calculation: Calculating various molecular descriptors that quantify the physicochemical properties of the molecules. These can include electronic, steric, hydrophobic, and topological properties.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation might look like:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)

Where c0, c1, c2, c3 are coefficients determined by the regression analysis.

Application of 2D and 3D-QSAR Methodologies

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as connectivity indices and physicochemical properties like LogP and molar refractivity. 2D-QSAR models are computationally less intensive and are useful for understanding the general structural requirements for activity.

3D-QSAR: This methodology, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), considers the 3D structure of the molecules. It calculates steric and electrostatic fields around the aligned molecules and correlates these fields with their biological activity. 3D-QSAR provides a more detailed, three-dimensional understanding of the structure-activity relationship and can generate contour maps that visualize regions where steric bulk, positive or negative charge are favorable or unfavorable for activity.

For this compound and its analogues, a 3D-QSAR study could reveal the importance of the spatial arrangement of the dichlorophenoxy and amine groups for optimal interaction with a receptor.

The following table summarizes the types of descriptors used in each methodology:

| QSAR Methodology | Descriptor Types | Information Provided |

| 2D-QSAR | Topological, Physicochemical (e.g., LogP, Molar Refractivity), Electronic | General relationships between bulk properties and activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Donor/Acceptor Fields | Detailed 3D spatial requirements for optimal receptor interaction. |

Lack of Available Research Data for "this compound"

A comprehensive search for scientific literature and data concerning the computational chemistry and molecular modeling of the chemical compound "this compound" has yielded no specific research findings. As a result, the generation of an article based on the provided outline is not possible at this time.

Extensive searches for scholarly articles, patents, and academic publications focusing on the design of novel compounds, quantum mechanical calculations, or molecular dynamics simulations specifically for "this compound" have failed to produce relevant information. The scientific community does not appear to have published research on the advanced theoretical chemistry aspects of this particular molecule.

While computational studies exist for structurally similar compounds containing a dichlorophenoxy moiety, the strict requirement to focus solely on "this compound" prevents the inclusion of such data. The absence of specific data precludes any scientifically accurate discussion on the following topics outlined in the request:

Advanced Theoretical Chemistry Approaches

Molecular Dynamics (MD) Simulations for Dynamic Interactions:No studies were identified that have performed molecular dynamics simulations to investigate the dynamic behavior and interactions of this compound.

Without foundational research data, the creation of informative and accurate content for the requested sections, including data tables and detailed research findings, cannot be fulfilled. Further investigation into this specific compound would be necessary for any meaningful computational analysis to be reported.

Analytical Methodologies for Research on 3 2,5 Dichlorophenoxy Propan 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the foundational identification and structural confirmation of 3-(2,5-Dichlorophenoxy)propan-1-amine. These techniques probe the molecular structure at the atomic level, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

In a typical ¹H NMR spectrum of the compound, distinct signals would be expected for the protons on the aromatic ring and the aliphatic propanamine chain. The protons on the dichlorinated benzene (B151609) ring would appear in the aromatic region (typically δ 6.8–7.4 ppm). Their specific chemical shifts and splitting patterns are dictated by the substitution pattern; for a 2,5-dichloro substitution, three distinct aromatic proton signals would be anticipated.

The protons of the propan-1-amine moiety would appear in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) would be the most deshielded of the aliphatic protons, likely appearing around δ 4.0-4.2 ppm. The signal for the terminal methylene group adjacent to the amine (-CH₂-NH₂) would be expected around δ 2.8-3.0 ppm, while the central methylene group (-CH₂-) would resonate at approximately δ 1.9-2.2 ppm. The protons of the primary amine (-NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The integration of these signals, representing the relative number of protons, would correspond to the number of protons in each unique environment.

¹³C NMR spectroscopy provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The spectrum would feature signals for the six carbons of the dichlorophenoxy ring and the three carbons of the propanamine side chain. The carbon attached to the ether oxygen would be the most downfield of the aromatic signals (excluding the chlorine-substituted carbons), while the three aliphatic carbons would appear at distinct upfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (H-3, H-4, H-6) | 6.8 - 7.4 | d, dd, d | 3H |

| -O-CH₂ -CH₂-CH₂-NH₂ | 4.0 - 4.2 | t | 2H |

| -O-CH₂-CH₂ -CH₂-NH₂ | 1.9 - 2.2 | p | 2H |

| -O-CH₂-CH₂-CH₂ -NH₂ | 2.8 - 3.0 | t | 2H |

| -NH₂ | 1.0 - 3.0 (variable) | br s | 2H |

d = doublet, dd = doublet of doublets, t = triplet, p = pentet, br s = broad singlet.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₁Cl₂NO), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.

The molecular ion peak ([M]⁺) would be observed in the mass spectrum. A key feature for chlorine-containing compounds is the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. For a molecule with two chlorine atoms, this will result in three peaks: the [M]⁺ peak (containing two ³⁵Cl atoms), an [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl), and an [M+4]⁺ peak (two ³⁷Cl atoms), with a characteristic intensity ratio of approximately 9:6:1.

Electron ionization (EI) would induce fragmentation, providing structural information. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: A characteristic fragmentation for primary amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a C₈H₈Cl₂O radical and the formation of a stable [CH₂NH₂]⁺ iminium ion at a mass-to-charge ratio (m/z) of 30.

Ether Bond Cleavage: Scission of the aryl ether bond could lead to the formation of a [C₆H₃Cl₂O]⁺ ion or a [C₃H₈N]⁺ fragment.

Loss of the Propylamine Side Chain: Cleavage at the ether linkage could result in the formation of a dichlorophenoxy radical and a [C₃H₈N]⁺ ion (m/z 58).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₉H₁₁³⁵Cl₂NO]⁺ | 220 | Molecular ion |

| [M+2]⁺ | [C₉H₁₁³⁵Cl³⁷ClNO]⁺ | 222 | Isotope peak |

| [M+4]⁺ | [C₉H₁₁³⁷Cl₂NO]⁺ | 224 | Isotope peak |

| [M - C₈H₈Cl₂O]⁺ | [CH₄N]⁺ | 30 | Alpha-cleavage, characteristic for primary amines |

| [M - C₆H₃Cl₂O]⁺ | [C₃H₈N]⁺ | 58 | Cleavage of ether bond |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating this compound from impurities, starting materials, and byproducts, making them ideal for assessing purity and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this type of molecule.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol. Due to the basic nature of the amine group, it is crucial to control the pH of the mobile phase to ensure consistent retention and good peak shape. Adding a buffer such as ammonium (B1175870) formate (B1220265) or an acid like formic acid to the mobile phase protonates the amine, preventing interactions with residual silanol (B1196071) groups on the column and reducing peak tailing.

Detection is commonly achieved using a UV detector. The dichlorophenoxy chromophore is expected to have significant absorbance in the UV region, with likely maxima around 220-230 nm and a secondary maximum near 275 nm. This method allows for the quantification of the compound and the detection of impurities, which would appear as separate peaks with different retention times.

Table 3: Exemplar HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution | Isocratic (e.g., 60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While the target compound has a moderate molecular weight, the primary amine group can pose challenges for GC analysis. Amines are known to interact with active sites (silanols) in standard silica (B1680970) capillary columns, leading to poor peak shape (tailing) and potential sample loss. bre.com

To overcome these issues, several approaches can be taken. One is to use a specially deactivated, base-deactivated column designed for amine analysis. Alternatively, a more robust polymer-based column, such as one with a Tenax stationary phase, can be employed as it has a weakly interacting surface that allows for rapid elution and sharp peaks. bre.com

Another common strategy is derivatization. The primary amine can be reacted with a derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) to form a less polar, more volatile derivative. This process masks the active amine group, significantly improving chromatographic performance. The derivatized phenols can be separated and identified as either the methylated phenols (anisoles) or the pentafluorobenzyl ethers. epa.gov

A flame ionization detector (FID) can be used for general-purpose detection, or a mass spectrometer (GC-MS) can be used for definitive identification of the compound and any impurities based on their mass spectra. nih.govthermofisher.com

Table 4: General Gas Chromatography Method Parameters

| Parameter | Condition |

| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

| Note | Derivatization may be required for optimal performance |

Immunoassays for Research-Specific Detection and Quantification (e.g., Fluorescence Polarization Immunoassay principles)

Immunoassays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and an antigen. For a small molecule like this compound, an immunoassay would typically be designed in a competitive format.

One such advanced immunoassay technique is the Fluorescence Polarization Immunoassay (FPIA). FPIA is a homogeneous assay, meaning it does not require separation of bound and free components, which makes it rapid and amenable to high-throughput screening. wikipedia.org

The principle of FPIA is based on measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. nih.gov The development of an FPIA for this compound would involve these key steps:

Hapten-Carrier Conjugation: Since small molecules are not typically immunogenic on their own, the target compound (acting as a hapten) is first chemically conjugated to a larger carrier protein (e.g., bovine serum albumin, BSA). This conjugate is then used to immunize an animal to produce antibodies specific to the hapten portion.

Tracer Synthesis: A fluorescent molecule (fluorophore) is chemically attached to this compound to create a "tracer."

Competitive Binding: The assay is performed by mixing a sample containing the unknown amount of the target compound with a known amount of the specific antibody and the tracer. The unlabeled compound from the sample and the fluorescent tracer compete for the limited number of binding sites on the antibody.

Detection: The fluorescence polarization of the solution is measured.

When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.

When the tracer binds to the large antibody molecule, its rotation is slowed significantly, leading to high fluorescence polarization. nih.govbpsbioscience.com

In a competitive FPIA, a high concentration of the target compound in the sample will outcompete the tracer for antibody binding, leaving more tracer free in solution and resulting in a low polarization signal. Conversely, a low concentration of the target compound will allow more tracer to bind to the antibody, resulting in a high polarization signal. By creating a standard curve, the concentration of this compound in an unknown sample can be accurately determined.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2,5-Dichlorophenoxy)propan-1-amine with high purity?

- Methodological Answer : A multi-step approach is commonly employed. For example, alkylation of 2,5-dichlorophenol with 3-chloropropan-1-amine under basic conditions (e.g., sodium hydride in dichloromethane) can yield the target compound. Optimization of reaction time (e.g., 12–24 hours) and temperature (20–60°C) under inert atmospheres minimizes side reactions . Alternatively, enzymatic methods using Pseudomonas fluorescens lipase (PFL) have been reported for stereoselective synthesis of structurally related chlorophenoxypropanamine derivatives, offering improved regioselectivity . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) to prevent oxidation. Long-term stability is achieved at -20°C for solid forms, while solutions in anhydrous solvents (e.g., DMSO or dichloromethane) are stable at -80°C for up to one year . Regular monitoring via HPLC or NMR is advised to detect degradation products like chlorophenol derivatives.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the amine and aromatic proton environments. The coupling patterns of the dichlorophenyl group (e.g., doublets at δ 6.8–7.2 ppm) and the propanamine backbone (e.g., triplet for CHNH) are diagnostic .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] at m/z calculated for CHClNO).

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1250 cm (C-O-C ether linkage) confirm functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Strategies include:

- Purity Validation : Use orthogonal techniques (e.g., HPLC-MS, elemental analysis) to rule out contaminants .

- Enantiomeric Separation : Chiral chromatography or enzymatic resolution (e.g., PFL-mediated kinetic resolution) isolates active stereoisomers .

- Dose-Response Studies : Reproduce assays across multiple concentrations and cell lines (e.g., HEK-293 vs. CHO) to assess receptor-binding specificity .

Q. What enzymatic or catalytic systems are effective for stereoselective functionalization of this compound?

- Methodological Answer :

- Lipase-Catalyzed Reactions : Pseudomonas fluorescens lipase (PFL) has demonstrated efficacy in acylating propanamine derivatives, enabling selective modification of the primary amine group .

- Transition-Metal Catalysis : Copper(I)-bipyridyl complexes facilitate Ullmann-type coupling reactions for introducing aryl/heteroaryl groups at the phenoxy moiety .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict interactions with target receptors (e.g., serotonin transporters or GPCRs). Focus on the dichlorophenyl group’s hydrophobic interactions and the amine’s hydrogen-bonding potential .

- QSAR Modeling : Correlate electronic parameters (Hammett σ values) of substituents with bioactivity data to prioritize synthetic targets .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations often stem from differences in reaction conditions or purification methods. Key optimizations include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic displacement in alkylation steps .

- Catalyst Screening : Test bases (e.g., KCO vs. NaH) to enhance ether bond formation efficiency.

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Safety & Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.